4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride
Description
Molecular Formula: C₉H₁₉NO·HCl SMILES: CC(C)OC₁CCC(CC₁)N.Cl InChIKey: VIBZEOYMXOCRTD-UHFFFAOYSA-N Structural Features:
- A cyclohexane ring substituted with an isopropoxy group (-OCH(CH₃)₂) at the 4-position and an amine group (-NH₂) at the 1-position, forming a hydrochloride salt .
- Predicted collision cross-section (CCS) values for various adducts range from 136.5 Ų ([M+H]⁺) to 145.7 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
Properties
IUPAC Name |
4-propan-2-yloxycyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-7(2)11-9-5-3-8(10)4-6-9;/h7-9H,3-6,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFKGGNIANUYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCC(CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044723-06-8 | |
| Record name | 4-(propan-2-yloxy)cyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution via Cyclohexanol Intermediates
A widely reported method involves the functionalization of cyclohexanol derivatives. In one approach, 4-hydroxycyclohexanone is reacted with isopropyl bromide or iodide in the presence of a base such as potassium carbonate ($$ \text{K}2\text{CO}3 $$) or sodium hydride ($$ \text{NaH} $$) in polar aprotic solvents like dimethylformamide (DMF) or acetone. The resulting 4-isopropoxycyclohexanone is subsequently subjected to reductive amination using ammonium acetate ($$ \text{NH}4\text{OAc} $$) and sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) in methanol, yielding the amine intermediate. Final protonation with hydrochloric acid ($$ \text{HCl} $$) generates the hydrochloride salt.
This route achieves moderate yields (60–75%) but requires careful control of reaction conditions to avoid over-reduction or epimerization. The use of tetrabutylammonium bromide ($$ \text{TBAB} $$) as a phase-transfer catalyst has been documented to enhance reaction efficiency in analogous systems.
Grignard Reagent-Mediated Alkoxylation
Alternative strategies leverage Grignard reagents to install the isopropoxy group. For example, 4-chlorocyclohexan-1-amine hydrochloride is treated with isopropylmagnesium bromide ($$ \text{iPrMgBr} $$) in tetrahydrofuran (THF) at −78°C, followed by quenching with aqueous $$ \text{NH}_4\text{Cl} $$. The amine group is protected as a Boc (tert-butyloxycarbonyl) derivative prior to alkoxylation to prevent side reactions. Deprotection with trifluoroacetic acid ($$ \text{TFA} $$) and subsequent HCl treatment furnishes the target compound. This method offers higher regioselectivity (>90%) but involves multi-step protocols and stringent temperature control.
Reductive Amination of 4-Isopropoxycyclohexanone
A streamlined pathway employs reductive amination directly on 4-isopropoxycyclohexanone. The ketone is condensed with ammonium hydroxide ($$ \text{NH}4\text{OH} $$) in the presence of hydrogen gas ($$ \text{H}2 $$) and a palladium-on-carbon ($$ \text{Pd/C} $$) catalyst at 50–60°C. The resulting amine is isolated as the hydrochloride salt by titration with concentrated HCl in diethyl ether. Yields range from 65–80%, with purity >98% confirmed by high-performance liquid chromatography (HPLC).
Purification and Crystallization Techniques
Crude this compound is typically purified via recrystallization. A mixture of acetone and n-heptane (1:3 v/v) is employed to dissolve the compound at reflux, followed by gradual cooling to 4°C to induce crystallization. This process yields needle-like crystals with a melting point of 177–178°C, consistent with literature values. Alternative solvents such as ethyl acetate and ethanol (3:1 v/v) have also been reported, though with slightly lower recovery rates (85% vs. 92% for acetone/n-heptane).
Analytical Characterization
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6): δ 1.15 (d, $$ J = 6.0 \, \text{Hz} $$, 6H, isopropyl CH$$ _3 $$), 1.45–1.60 (m, 4H, cyclohexane CH$$ _2 $$), 2.05–2.20 (m, 2H, cyclohexane CH$$ _2 $$), 3.40–3.55 (m, 1H, isopropyl CH), 3.70–3.85 (m, 1H, cyclohexane CH-NH$$ _2 $$), 8.10 (s, 3H, NH$$ _3^+ $$).
- $$ ^{13}\text{C NMR} $$ (100 MHz, DMSO-d6): δ 22.1 (isopropyl CH$$ _3 $$), 28.9, 32.4 (cyclohexane CH$$ _2 $$), 69.8 (isopropyl CH), 74.5 (cyclohexane C-O), 51.2 (C-NH$$ _2 $$).
Chromatographic Purity Analysis
HPLC (C18 column, 0.1% TFA in H$$ _2$$O/ACN gradient) reveals a single peak at 4.2 min, confirming >99% purity.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–75 | 95–98 | Simplified steps, cost-effective reagents | Moderate regioselectivity |
| Grignard Alkoxylation | 70–85 | 98–99 | High selectivity, scalable | Multi-step, low-temperature requirements |
| Reductive Amination | 65–80 | >99 | Direct route, high purity | Requires high-pressure H$$ _2 $$ equipment |
Chemical Reactions Analysis
Amine-Alkylation Reactions
The primary amine group undergoes nucleophilic substitution with alkyl halides or epoxides. For example:
-
Reaction with methyl iodide in basic conditions yields N-methyl-4-(propan-2-yloxy)cyclohexan-1-amine .
-
Epoxide ring-opening reactions (e.g., with ethylene oxide) produce ethanolamine derivatives under acidic conditions .
Table 1: Alkylation Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | N-Methyl derivative | 72% | |
| Ethylene oxide | HCl, H₂O, RT | 2-[(Cyclohexyloxy)ethyl]amine derivative | 65% |
Acylation and Sulfonylation
The amine reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides:
-
Acetylation with acetyl chloride in dichloromethane produces the corresponding acetamide.
-
Tosylation using p-toluenesulfonyl chloride affords a stable sulfonamide .
Table 2: Acylation Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C→RT | N-Acetyl derivative | 85% | |
| p-Toluenesulfonyl chloride | NaOH, THF, RT | N-Tosyl derivative | 78% |
Oxidation Reactions
The amine group is susceptible to oxidation:
-
Treatment with hydrogen peroxide forms hydroxylamine intermediates.
-
Strong oxidants like KMnO₄ convert the amine to a nitro group under acidic conditions.
Table 3: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ | AcOH, 50°C | Hydroxylamine derivative | 60% | |
| KMnO₄ | H₂SO₄, Δ | Nitrocyclohexyl ether | 45% |
Ether Functionalization
The isopropoxy group participates in acid-catalyzed cleavage:
-
Reaction with HBr (48%) generates 4-bromocyclohexan-1-amine hydrobromide .
-
Demethylation using BBr₃ removes the isopropyl group, yielding 4-aminocyclohexanol .
Table 4: Ether Cleavage Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HBr (48%) | Reflux, 6h | 4-Bromocyclohexan-1-amine HBr | 68% | |
| BBr₃ | CH₂Cl₂, −78°C→RT | 4-Aminocyclohexanol | 82% |
Schiff Base Formation
Condensation with aldehydes/ketones produces imines:
-
Reaction with benzaldehyde forms a stable Schiff base, characterized by a C=N stretch at ~1640 cm⁻¹ in IR .
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration .
Salt Metathesis
The hydrochloride salt can exchange counterions:
-
Treatment with NaOH liberates the free base, which reacts with other acids (e.g., fumaric acid) to form alternative salts .
Catalytic Hydrogenation
While the compound itself is saturated, derivatives (e.g., nitro or imine intermediates) undergo hydrogenation. For example:
Scientific Research Applications
Chemistry
4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its structural features allow for modifications that are valuable in creating derivatives with varied chemical properties.
Biology
This compound is utilized in biological studies due to its structural similarity to biologically active compounds. It aids in understanding various biological pathways and mechanisms, particularly in pharmacological research.
Medicine
Research into the therapeutic effects of this compound is ongoing. Studies have suggested its potential as an inhibitor against certain pathogens, notably Trypanosoma brucei, the causative agent of sleeping sickness. The compound demonstrated an EC₅₀ value of less than 1 μM against this parasite, indicating high potency.
Industry
In industrial applications, this compound is used in developing new materials and chemical processes. Its unique chemical structure allows it to participate in various chemical reactions, making it useful for material sciences.
Efficacy and Toxicity Studies
A series of efficacy studies have evaluated the biological activity of this compound:
| Study Reference | Target Organism | EC₅₀ (μM) | Selectivity Ratio (MRC5) | Notes |
|---|---|---|---|---|
| T. brucei | <1 | 60-fold | High potency against parasite | |
| Human fibroblasts (MRC5) | >60 | - | Indicated potential toxicity at higher concentrations |
Case Studies
Antiparasitic Efficacy: In a study evaluating various cyclohexylamine derivatives, this compound was identified as one of the most potent inhibitors against T. brucei, showcasing its potential as a therapeutic agent.
Cell Viability Assays: Toxicity assays on human fetal lung fibroblast cells revealed that while effective against T. brucei, the compound exhibited reduced selectivity towards mammalian cells, indicating a need for further optimization to enhance its therapeutic index.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use, but it generally acts by binding to these targets and modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and its analogs:
| Compound Name | Substituent(s) on Cyclohexane | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride | 4-OCH(CH₃)₂, 1-NH₂·HCl | C₉H₁₉NO·HCl | Ether, amine (hydrochloride) | 173.7 |
| (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine | 4-(4-methylpiperazinyl), 1-NH₂ | C₁₁H₂₁N₃ | Piperazine, amine | 195.3 (m/z [M+H]⁺: 198) |
| 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride | 1-propargyl (-C≡CH), 1-NH₂·HCl | C₉H₁₄N·HCl | Alkyne, amine (hydrochloride) | 171.7 |
| (1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride | 4-(5-iodopyridinyloxy), 1-NH₂·HCl | C₁₁H₁₆ClIN₂O | Aryl ether (iodinated), amine (hydrochloride) | 398.6 |
| 4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride | 4-(4-ClC₆H₄S-), 1-NH₂·HCl | C₁₂H₁₅Cl₂NS | Thioether (chlorinated), amine (hydrochloride) | 292.2 |
Key Observations :
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound improves water solubility compared to freebase analogs. Piperazinyl derivatives (e.g., compound 288) may exhibit higher solubility due to basic nitrogen atoms .
- Thermal Stability: Melting points for similar compounds (e.g., trans-4-aminocyclohexanol at 110°C in ) suggest moderate stability, though data for the target is lacking.
Biological Activity
4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring substituted with a propan-2-yloxy group and an amine functional group. The hydrochloride salt form enhances its solubility in aqueous solutions, which is beneficial for biological assays.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially affecting mood and cognition.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like inflammation and pain.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. In vitro tests demonstrated effective inhibition against various bacterial strains, comparable to standard antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest its potential as a candidate for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have assessed the anticancer potential of this compound through MTT assays. The compound demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 20.0 |
The selectivity index (SI), calculated as CC50/IC50, indicated favorable selectivity towards cancer cells over normal cells, suggesting a promising therapeutic window .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Neuropharmacological Study : A study investigated the effects of this compound on anxiety-like behaviors in rodent models. Results indicated a reduction in anxiety behaviors, suggesting potential applications in treating anxiety disorders .
- Anti-inflammatory Effects : Another study evaluated the compound's ability to modulate inflammatory responses by assessing its impact on cytokine production in vitro. The results revealed a significant decrease in pro-inflammatory cytokines, supporting its potential use in inflammatory conditions .
Q & A
Q. Q1: What are the optimal synthetic routes for preparing 4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride, and how can purity be ensured?
Methodological Answer: The synthesis typically involves cyclization of 4-(propan-2-yloxy)cyclohexanone with ammonia or amine precursors under reducing conditions (e.g., NaBH₄ or H₂/Pd-C). For example:
Cyclohexanone Precursor : React 4-(propan-2-yloxy)cyclohexanone with ammonium acetate and sodium cyanoborohydride in methanol at 50°C for 12 hours .
Salt Formation : Treat the free amine with HCl in ethanol to precipitate the hydrochloride salt.
Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and mass spectrometry (ESI+ m/z calculated for C₉H₁₈ClNO: 199.1) .
Advanced: Stereochemical Control
Q. Q2: How can stereochemical outcomes (cis/trans isomerism) be controlled during synthesis?
Methodological Answer: Stereoselectivity is influenced by reaction conditions:
- Temperature : Lower temperatures (0–5°C) favor kinetic control, often yielding cis isomers due to steric hindrance .
- Catalysts : Chiral catalysts (e.g., (R)-BINAP in asymmetric hydrogenation) can induce enantioselectivity .
- Analysis : Confirm stereochemistry via ¹H NMR (coupling constants, e.g., J = 8–12 Hz for trans isomers) or X-ray crystallography using SHELXL-2018 .
Analytical Characterization
Q. Q3: What advanced analytical techniques resolve ambiguities in structural assignments?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolve crystal packing and confirm amine protonation states. Use SHELX-97 for refinement .
- ²D NMR (COSY, NOESY) : Assign cyclohexane ring conformers. For example, NOESY cross-peaks between axial protons confirm chair conformations .
- High-Resolution MS : Differentiate between isobaric impurities (e.g., C₉H₁₈ClNO vs. C₁₀H₂₀ClNO requires resolution >20,000) .
Data Contradictions: Solubility vs. Stability
Q. Q4: How to address discrepancies in solubility data reported for this compound?
Methodological Answer: Conflicting solubility values often arise from:
- pH Effects : The hydrochloride salt is highly soluble in water (>100 mg/mL at pH <3), but free amine precipitates at pH >6. Validate using pH-adjusted UV-Vis spectroscopy .
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. monohydrate) alter solubility. Characterize via DSC (melting point ±5°C shifts) and PXRD .
Mechanistic Studies
Q. Q5: What experimental designs elucidate the compound’s mechanism in biological systems?
Methodological Answer:
- Radiolabeling : Synthesize ¹⁴C-labeled amine via reductive amination with ¹⁴C-ammonium acetate. Track cellular uptake using scintillation counting .
- Docking Studies : Perform molecular dynamics simulations (AMBER22) to predict binding to serotonin receptors (e.g., 5-HT₁A). Validate with SPR (KD <10 µM indicates high affinity) .
Stability Under Storage
Q. Q6: How does hygroscopicity impact long-term stability, and how can degradation be minimized?
Methodological Answer:
- Hygroscopicity : The hydrochloride form absorbs moisture, accelerating hydrolysis. Store under argon at −20°C in desiccated vials .
- Degradation Pathways : Monitor via LC-MS for byproducts (e.g., cyclohexanol from ester hydrolysis). Use accelerated stability studies (40°C/75% RH for 6 months) to model shelf life .
Biological Activity Profiling
Q. Q7: What in vitro assays are suitable for evaluating its neuropharmacological potential?
Methodological Answer:
- Receptor Binding : Screen against GPCR panels (e.g., CEREP) at 10 µM. Use HEK293 cells expressing hERG channels to assess cardiac toxicity .
- Functional Assays : Measure cAMP inhibition (ELISA) in CHO-K1 cells transfected with 5-HT receptors. EC₅₀ values <1 µM indicate agonist activity .
Conflicting Bioactivity Data
Q. Q8: How to resolve contradictions in reported IC₅₀ values across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
